molecular formula C11H10ClNO2 B1501212 5-(Chloromethyl)-2-(furan-2-ylmethoxy)pyridine CAS No. 1065484-87-8

5-(Chloromethyl)-2-(furan-2-ylmethoxy)pyridine

Cat. No. B1501212
CAS RN: 1065484-87-8
M. Wt: 223.65 g/mol
InChI Key: UFGHXJFONPQMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-2-(furan-2-ylmethoxy)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential for use in medicinal chemistry. The compound is also known as CCFMP and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of CCFMP is not fully understood, but studies have suggested that the compound may inhibit the activity of enzymes involved in cancer cell proliferation. CCFMP has also been found to induce apoptosis in cancer cells, leading to their death. The compound may also disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects
CCFMP has been found to exhibit both biochemical and physiological effects. The compound has been found to inhibit the activity of enzymes involved in cancer cell proliferation, leading to the death of cancer cells. CCFMP has also been found to induce apoptosis in cancer cells, leading to their death. The compound has been found to disrupt the cell membrane of fungi and bacteria, leading to their death.

Advantages and Limitations for Lab Experiments

The advantages of using CCFMP in lab experiments include its potent biological activities and its potential for use in medicinal chemistry. The compound has been found to exhibit anticancer, antifungal, and antibacterial properties, making it a promising compound for further research. However, the limitations of using CCFMP in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

For research on CCFMP include further studies to understand its mechanism of action and its potential for use in medicinal chemistry. Studies could also investigate the potential of CCFMP as a chemotherapeutic agent and its potential for use in the treatment of fungal and bacterial infections. Further research could also investigate the potential of CCFMP as a lead compound for the development of new drugs.

Scientific Research Applications

CCFMP has been found to exhibit potent biological activities, making it a promising compound for use in medicinal chemistry. Studies have shown that CCFMP has anticancer, antifungal, and antibacterial properties. The compound has been found to inhibit the growth of cancer cells and has shown potential as a chemotherapeutic agent. CCFMP has also been found to exhibit antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.

properties

IUPAC Name

5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c12-6-9-3-4-11(13-7-9)15-8-10-2-1-5-14-10/h1-5,7H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGHXJFONPQMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COC2=NC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671851
Record name 5-(Chloromethyl)-2-[(furan-2-yl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1065484-87-8
Record name 5-(Chloromethyl)-2-[(furan-2-yl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-2-(furan-2-ylmethoxy)pyridine
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)-2-(furan-2-ylmethoxy)pyridine
Reactant of Route 3
5-(Chloromethyl)-2-(furan-2-ylmethoxy)pyridine
Reactant of Route 4
Reactant of Route 4
5-(Chloromethyl)-2-(furan-2-ylmethoxy)pyridine
Reactant of Route 5
Reactant of Route 5
5-(Chloromethyl)-2-(furan-2-ylmethoxy)pyridine
Reactant of Route 6
Reactant of Route 6
5-(Chloromethyl)-2-(furan-2-ylmethoxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.